2-(2-bromo-4-chloro-5-fluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4-chloro-5-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H5BrClFO2 It is a derivative of acetic acid, where the hydrogen atoms in the phenyl ring are substituted with bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromo-4-chloro-5-fluorophenyl)acetic acid typically involves the halogenation of a phenylacetic acid derivative. One common method is the bromination of 2-chloro-5-fluorophenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes halogenation, purification, and crystallization steps to obtain the final product with high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromo-4-chloro-5-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phenylacetic acid derivatives with reduced halogen content.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of phenylacetic acid derivatives with different functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced phenylacetic acid derivatives.
Scientific Research Applications
2-(2-Bromo-4-chloro-5-fluorophenyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chloro-5-fluorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, making it a valuable compound for drug discovery.
Comparison with Similar Compounds
- 2-(2-Bromo-4-chlorophenyl)acetic acid
- 2-(2-Chloro-4-fluorophenyl)acetic acid
- 2-(2-Bromo-5-fluorophenyl)acetic acid
Comparison: 2-(2-Bromo-4-chloro-5-fluorophenyl)acetic acid is unique due to the presence of three different halogen atoms, which can influence its chemical reactivity and biological activity. Compared to similar compounds with fewer halogen substitutions, it may exhibit enhanced properties such as increased potency or selectivity in biological assays.
Properties
CAS No. |
1067882-59-0 |
---|---|
Molecular Formula |
C8H5BrClFO2 |
Molecular Weight |
267.48 g/mol |
IUPAC Name |
2-(2-bromo-4-chloro-5-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-3-6(10)7(11)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) |
InChI Key |
SYYQNROQBWDXJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Br)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.